molecular formula C7H5ClN2S B13151678 4-Chloro-6-methylthiazolo[4,5-c]pyridine

4-Chloro-6-methylthiazolo[4,5-c]pyridine

Cat. No.: B13151678
M. Wt: 184.65 g/mol
InChI Key: MWUPZCDPJVKEKK-UHFFFAOYSA-N
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Description

4-Chloro-6-methylthiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylthiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and various secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at 110°C using potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylthiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazolo[4,5-c]pyridines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4-Chloro-6-methylthiazolo[4,5-c]pyridine is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methylthiazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

4-chloro-6-methyl-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5ClN2S/c1-4-2-5-6(7(8)10-4)9-3-11-5/h2-3H,1H3

InChI Key

MWUPZCDPJVKEKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)N=CS2

Origin of Product

United States

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